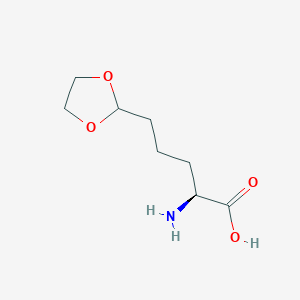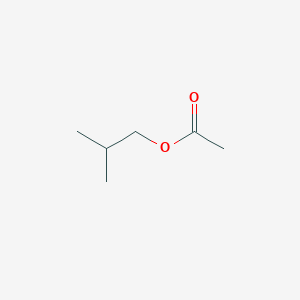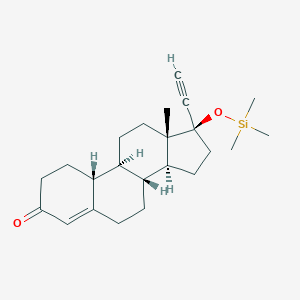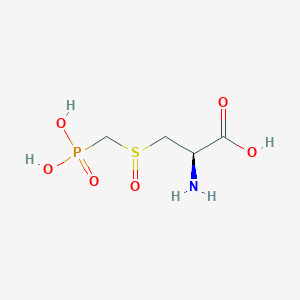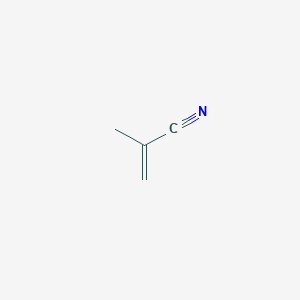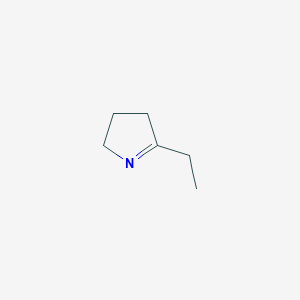
5-Ethyl-3,4-dihydro-2H-pyrrole
Overview
Description
5-Ethyl-3,4-dihydro-2H-pyrrole is a chemical compound with the molecular formula C6H11N . It has a molecular weight of 97.16 g/mol . The IUPAC name for this compound is 5-ethyl-3,4-dihydro-2H-pyrrole .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyrroles can be achieved via the hydrogenation and cyclization of nitro ketones . This process involves the use of a highly active, selective, and reusable nickel catalyst . The nitro ketones used in this process are easily accessible from three components: a ketone, an aldehyde, and a nitroalkane .Molecular Structure Analysis
The molecular structure of 5-Ethyl-3,4-dihydro-2H-pyrrole consists of a five-membered ring containing one nitrogen atom . The InChI representation of the molecule is InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 . The Canonical SMILES representation is CCC1=NCCC1 .Chemical Reactions Analysis
The key to the hydrogenation/cyclization reaction in the synthesis of 3,4-dihydro-2H-pyrroles is the tolerance of aldehydes and ketones as functional groups and the ability to hydrogenate aliphatic nitro compounds efficiently .Physical And Chemical Properties Analysis
5-Ethyl-3,4-dihydro-2H-pyrrole has a XLogP3-AA value of 0.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 97.089149355 g/mol . The topological polar surface area is 12.4 Ų .Scientific Research Applications
Enantiomeric Discrimination in Chiral Analysis
“5-Ethyl-3,4-dihydro-2H-pyrrole” has been utilized in the field of chiral analysis. Researchers have synthesized this compound and achieved enantiodifferentiation by capillary electrophoresis with sulfobutyl ether-β-cyclodextrin as the chiral selector . This application is crucial for the pharmaceutical industry where the chirality of a molecule can determine its therapeutic efficacy.
Synthesis of Bioactive Lipophilic Alkaloids
This compound serves as an intermediate in the synthesis of bioactive lipophilic alkaloids found in ants and frogs . These alkaloids have potential applications in developing new drugs due to their unique biological activities.
Aroma Compound in Food Quality
“2-ethyl-1-pyrroline” is a significant aroma compound in foods, contributing to the flavor of cooked rice, mushrooms, nuts, sweet corn, and lobster . Its presence is associated with the quality and desirability of food products, making it an important compound in food science research.
Therapeutic Fragrances and Flavoring Agents
Due to its distinctive aroma, “2-ethyl-1-pyrroline” is used in essential oils for therapeutic fragrances and acts as a flavoring compound or food additive . This application spans across the fields of aromatherapy, food processing, and cosmetics.
Biosynthetic Metabolism in Plants
The compound is biosynthetically metabolized in several plant species, including soybean, sorghum, fragrant coconut, winter melon, and yellow dwarf coconut . Understanding its role in plant metabolism can lead to advancements in agricultural science and crop quality improvement.
Enantioselective Enzymatic Synthesis
“2-ethyl-1-pyrroline” can be synthesized enantioselectively using whole-cell catalysts isolated from specific strains of bacteria . This method is valuable for producing enantiomerically pure compounds for research and industrial purposes.
Future Directions
The synthesis of 3,4-dihydro-2H-pyrroles via the hydrogenation and cyclization of nitro ketones has a broad scope . The reaction is highly desirable due to the flexible introduction of various substitution patterns by using inexpensive and diversely available starting materials . The use of easy-to-handle and reusable catalysts based on earth-abundant metals is especially attractive for these syntheses .
Mechanism of Action
Target of Action
The primary target of 5-Ethyl-3,4-dihydro-2H-pyrrole is the enzyme ectoine synthase . This enzyme is involved in the synthesis of ectoine, a compound that helps bacteria survive under salt stress conditions .
Mode of Action
5-Ethyl-3,4-dihydro-2H-pyrrole, also known as 2-ethyl-1-pyrroline, interacts with its target, ectoine synthase, through a side reaction . The enzyme forms 5-Ethyl-3,4-dihydro-2H-pyrrole by the cyclic condensation of glutamine . This reaction is reversible .
Biochemical Pathways
The biochemical pathway involved in the action of 5-Ethyl-3,4-dihydro-2H-pyrrole is the ectoine synthesis pathway . Ectoine synthase, the enzyme that 5-Ethyl-3,4-dihydro-2H-pyrrole interacts with, is a key player in this pathway . The compound’s interaction with ectoine synthase leads to the formation of 5-Ethyl-3,4-dihydro-2H-pyrrole, which supports the growth of bacteria under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation .
Pharmacokinetics
The compound’s interaction with ectoine synthase suggests that it may be absorbed and distributed in bacterial cells where the enzyme is present
Result of Action
The result of 5-Ethyl-3,4-dihydro-2H-pyrrole’s action is the formation of a compound that supports bacterial growth under salt stress conditions and stabilizes enzymes against freeze-thaw denaturation . This suggests that 5-Ethyl-3,4-dihydro-2H-pyrrole could potentially be used to enhance the survival of bacteria in harsh environments.
Action Environment
The action of 5-Ethyl-3,4-dihydro-2H-pyrrole is influenced by environmental factors such as the presence of salt and temperature . The compound is beneficial for bacteria under salt stress conditions, suggesting that it may be more effective in saline environments . Additionally, it can stabilize enzymes against freeze-thaw denaturation, indicating that it may also be effective in environments with fluctuating temperatures .
properties
IUPAC Name |
5-ethyl-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPINLVYDXPOSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00152336 | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-3,4-dihydro-2H-pyrrole | |
CAS RN |
1192-29-6 | |
| Record name | 2-Ethyl-1-pyrroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1192-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyrrole, 5-ethyl-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00152336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can online Hydrogen/Deuterium Exchange (HDX) coupled with mass spectrometry help identify metabolites containing 2-ethyl-1-pyrroline moieties?
A: Yes, research suggests that the methylene protons adjacent to the imine group in 2-ethyl-1-pyrroline and similar structures are exchangeable during online HDX. [] This exchange leads to a characteristic increase in mass-to-charge (m/z) ratio detectable by mass spectrometry. This property, coupled with high-resolution exact mass measurements, can help pinpoint the metabolism sites in parent drugs containing or forming 2-ethyl-1-pyrroline moieties during biotransformation. [] For instance, this approach was successfully used to identify a double-bond formation leading to a 2-ethyl-1-pyrroline structure in the metabolite of a proprietary compound. []
Q2: Is there a biomimetic synthetic route for Elaeocarpus alkaloids involving 2-ethyl-1-pyrroline as an intermediate?
A: Yes, a biomimetic approach utilizes the bis-dimethylacetal of 3,3'-iminodipropanal to synthesize various Elaeocarpus alkaloids, with 2-formyl-2'-ethyl-1-pyrrolinium serving as a key intermediate. [, ] This method allows for the synthesis of (±)-elaeokanine A, (±)-elaeokanine C, (±)-elaeocarpidine, and (±)-tarennine. [, ] This approach highlights the importance of 2-ethyl-1-pyrroline derivatives in natural product synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)

